Graveoline Graveoline
Brand Name: Vulcanchem
CAS No.: 485-61-0
VCID: VC0000086
InChI: InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
SMILES: CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

Graveoline

CAS No.: 485-61-0

VCID: VC0000086

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

Purity: 96 % (TLC, mass spectrometry)

* For research use only. Not for human or veterinary use.

Graveoline - 485-61-0

Description

Graveoline is a 2-phenyl quinolinone compound found in rutaceous plants and has a molecular formula of C17H13NO3 . Graveoline, also known as Rutamine, has extensive pharmacological effects, including anti-bacterial, spasmolysis, anti-tumor, and anti-cancer properties . It can trigger apoptosis and autophagy in skin melanoma cells and exhibits antifungal activity . Graveoline has been reported in Lunasia amara, Haplophyllum griffithianum, and other organisms . This compound can act as a central nervous system (CNS) stimulant, convulsant, and hypertensive .

Graveoline analogs have been designed and synthesized to inhibit acetylcholinesterase (AChE), displaying stronger inhibitory activity against AChE and higher selectivity than butyrylcholine esterase (BuChE) . One such analog, compound 5c, showed the best activity when the two sites in the graveoline parent ring substituting phenyl and amino terminal had six chemical bonds (n = 3) and the terminal amino was piperidine . Enzyme kinetic simulation, molecular docking, and thioflavin T-based fluorometric assay explored its mechanism of action and binding mode . Further study revealed that compound 5c significantly inhibits AChE-induced Aβ 42 aggregation, suggesting it acts on both the AChE central catalytic site (CAS) and peripheral anionic site (PAS) .

As a research assistant, it is important to note the relevance of graveoline and its analogs in drug development . Structural modifications of active ingredients from natural products like graveoline are important ways of developing new drugs . The design strategy includes binding the parent aromatic ring and an appropriate amino terminal side chain with the central catalytic site of AChE to improve AChE inhibitory activity and AChE/BuChE selectivity, while introducing an amine side chain could improve the water solubility of the graveoline analogs .

CAS No. 485-61-0
Product Name Graveoline
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one
Standard InChI InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3
Standard InChIKey COBBNRKBTCBWQP-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Canonical SMILES CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4
Purity 96 % (TLC, mass spectrometry)
Synonyms 4(1H)-Quinolone,1-methyl-2-[3,4-(methylenedioxy)phenyl]- (6CI,7CI,8CI)
Reference - Ishmukamedov et al., /Foliosine influence on respiratory zones of reticular formation of caudal part of the brain./ Pharmacology of alkaloids and glycosides. (1967) Tashkent p. 26-29 (Russian). - Nasyrov et al., /EEG analysis of Foliosine alkaloid effect on the CNS./ Rpts. Acad. Sci. UzSSR 2:51-53 (1968) (Russian).
PubChem Compound 353825
Last Modified Sep 12 2023

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